molecular formula C10H9ClN2O2S B6301758 Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate CAS No. 2178986-14-4

Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate

Cat. No.: B6301758
CAS No.: 2178986-14-4
M. Wt: 256.71 g/mol
InChI Key: RJGKWWLEAAHPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine ring at the [5,4-b] positions. Key substituents include:

  • Chloro group at position 7, which enhances electrophilicity and influences reactivity.
  • Methyl group at position 2, contributing to steric and electronic modulation.
  • Ethyl carboxylate at position 6, improving solubility and serving as a handle for further derivatization.

Properties

IUPAC Name

ethyl 7-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)6-4-12-9-8(7(6)11)13-5(2)16-9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGKWWLEAAHPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)N=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Disconnection of the thiazolo[5,4-b]pyridine core suggests two primary strategies:

  • Cyclocondensation : Formation of the thiazole ring via reaction between aminopyridine intermediates and thiocarbonyl-containing reagents.

  • Annulation : Sequential construction of the pyridine and thiazole rings using carbonyl compounds and heteroatom donors.

The 7-chloro substituent is typically introduced via electrophilic chlorination or through pre-functionalized starting materials, while the methyl group arises from methylating agents or α-keto precursors.

Cyclocondensation Approaches

Hydrazine-Mediated Cyclization

A widely adopted method involves the reaction of methyl 5-benzoyl-2-aminothiazole-4-carboxylates with hydrazine hydrate to form the pyridazine ring, followed by chlorination. For example:

  • Step 1 : Condensation of 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester with 1-pyrrolidinecarbothioamide in methanol yields a thiazole intermediate (78–87% yield).

  • Step 2 : Treatment with hydrazine hydrate in ethanol induces cyclization to the thiazolo[4,5-d]pyridazinone core.

Key Data :

ParameterValueSource
SolventEthanol
TemperatureReflux (78°C)
Yield78–87%

This method excels in regioselectivity but requires careful pH control during workup to prevent hydrolysis of the ethyl ester.

Microwave-Assisted Synthesis

Dimroth Rearrangement Under Microwave Irradiation

Microwave-enhanced protocols significantly reduce reaction times while improving yields. For instance, thiazolo[5,4-f]quinazolines were synthesized via microwave-assisted Dimroth rearrangement at 118°C for 15 minutes:

  • Intermediate Formation : (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide is prepared under microwave irradiation (70°C, 30 minutes).

  • Cyclization : Treatment with substituted anilines in acetic acid under microwave conditions yields the tricyclic core.

Optimization Insights :

  • Microwave power: 300 W

  • Solvent: Acetic acid

  • Yield improvement: 23% → 61% vs. conventional heating

Halogenation and Functionalization Strategies

Electrophilic Chlorination

Post-cyclization chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces the 7-chloro substituent. For example:

  • Substrate : 2-Methyl-thiazolo[5,4-b]pyridine-6-carboxylate

  • Conditions : SO₂Cl₂ (1.2 eq) in DCM at 0°C → RT.

  • Yield : 68–72%.

Comparative Data :

Chlorinating AgentSolventTemperatureYield
SO₂Cl₂DCM0°C → RT72%
NCSAcetonitrile40°C65%

Comparative Analysis of Methodologies

Yield and Scalability

MethodKey StepYieldScalability
CyclocondensationHydrazine cyclization78–87%Moderate
Microwave SynthesisDimroth rearrangement61%High
HalogenationElectrophilic chlorination72%High

Microwave methods offer superior reproducibility, while cyclocondensation provides higher yields at the expense of longer reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered electronic properties.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate has a molecular formula of C10H9ClN2O2SC_{10}H_{9}ClN_{2}O_{2}S and a molar mass of approximately 256.71 g/mol. Its structure features a thiazole ring fused to a pyridine ring, with an ethyl ester group at the 6-position and a chlorine atom at the 7-position. This configuration contributes to its distinct chemical reactivity and biological activity.

Biological Activities

The compound exhibits a range of biological activities, primarily attributed to its interactions with various biochemical pathways:

  • PI3Kα Inhibition : this compound is recognized as a potent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), an enzyme involved in cell growth and survival pathways. This inhibition positions the compound as a candidate for cancer therapeutics, particularly for targeting tumors that rely on PI3K signaling for proliferation.
  • Antimicrobial Properties : Research indicates that this compound interacts with microbial targets, contributing to its antimicrobial profile. This makes it valuable for drug development aimed at combating resistant bacterial strains.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions. One common synthetic route includes:

  • Formation of the Thiazole Ring : Starting from suitable precursors, the thiazole ring is formed through cyclization.
  • Chlorination : The introduction of the chlorine atom at the 7-position can be achieved using chlorinating agents.
  • Esterification : The final step involves esterification to obtain the ethyl ester at the 6-position.

Industrial methods may utilize continuous flow reactors to enhance yield and consistency during large-scale production.

Medicinal Chemistry

This compound is being investigated for its potential applications in drug discovery:

  • Cancer Research : Due to its role as a PI3Kα inhibitor, ongoing studies are evaluating its efficacy in preclinical models of cancer. The compound's ability to modulate key signaling pathways makes it a promising candidate for further development in oncology.
  • Antimicrobial Drug Development : Its antimicrobial properties are being explored for potential applications against resistant strains of bacteria, which is critical in the context of rising antibiotic resistance globally.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into its unique properties and potential advantages:

Compound NameStructural FeaturesUnique Properties
Ethyl 6-nitrothiazolo[5,4-b]pyridine-2-carboxylateNitro group at position 6Enhanced electron-withdrawing properties
Thiazolo[4,5-b]pyridine derivativesVarying substituents on the pyridine ringDiverse biological activities
Thiazolo[5,4-c]pyridine derivativesDifferent fusion patternsPotentially altered pharmacological profiles

This compound stands out due to its specific chlorine substitution and ethyl ester group, which contribute to its distinct reactivity compared to other thiazolopyridine derivatives.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues with Varying Fused Rings

Compound Name Fused Ring System Substituents Key Differences Reference
Ethyl 7-amino-5-methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate Triazolo[4,5-b]pyridine - NH₂ at C7
- Methyl at C5
- Phenyl at C3
Triazole instead of thiazole ring; amino group enhances nucleophilicity
Ethyl 7-amino-5-methyl-2-(4-methoxyphenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylate Oxazolo[5,4-b]pyridine - NH₂ at C7
- Methoxyphenyl at C2
Oxazole ring replaces thiazole; methoxy group introduces electron-donating effects
Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (NUDWOB) Pyrazolo[3,4-b]pyridine - Cl at C4-phenyl
- Methylsulfanyl at C4
Pyrazole core; complex substitution pattern

Key Insight : The thiazolo[5,4-b]pyridine core in the target compound offers distinct electronic properties compared to triazolo, oxazolo, or pyrazolo analogs, influencing reactivity and biological interactions.

Substituent Variations in Thiazolo-Pyridine Derivatives

Compound Name Substituents Synthesis Method Biological Relevance Reference
Ethyl 2-methyl-5-oxo-4,5-dihydrothiazolo[5,4-b]pyridine-6-carboxylate - Oxo at C5
- Methyl at C2
Reflux with acetic acid Intermediate for bioactive molecules
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - Benzylidene at C2
- Phenyl at C5
Condensation with aldehydes Pharmacological interest (pyrimidine derivatives)
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate - Pyrazole-methylene at C2 Suzuki cross-coupling Potential anti-diabetic activity

Key Insight: The chloro group at C7 in the target compound may enhance electrophilic aromatic substitution reactivity compared to amino or oxo substituents in analogs. The ethyl carboxylate group is a common feature, suggesting its role in improving pharmacokinetic properties.

Crystallographic and Physicochemical Properties

  • Crystal Packing: Thiazolo-pyridine derivatives often exhibit non-planar fused rings. For example, in ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring adopts a flattened boat conformation with dihedral angles of 80.94° relative to the benzene ring .
  • Hydrogen Bonding : C–H···O interactions in analogs like NUDWOB stabilize crystal structures, influencing solubility and stability .

Biological Activity

Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate (CAS Number: 2178986-14-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C10H9N2O2SCl
  • Molecular Weight : 256.71 g/mol
  • Purity : ≥97% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiazole derivatives, including this compound. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against selected microbial strains:

Microbial StrainMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.0048
Bacillus mycoides0.0098

These findings indicate that the compound exhibits significant antibacterial and antifungal activity, comparable to established antibiotics .

The biological evaluation of thiazole compounds suggests that they may induce cell death through mechanisms such as ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound may act as a covalent inhibitor targeting specific proteins involved in cellular pathways related to apoptosis and ferroptosis .

Target Proteins

Research indicates that compounds with similar structures can interact with glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. The ability to selectively target this protein could enhance the therapeutic potential of this compound in cancer treatment .

Case Studies

A case study involving the synthesis and evaluation of thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring significantly influenced antimicrobial activity. The introduction of various substituents was found to enhance the efficacy against resistant bacterial strains .

Q & A

Q. How can researchers address inconsistencies in reported synthetic yields?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify incomplete steps .
  • Impurity Profiling : Compare LC-MS data across labs to detect trace byproducts (e.g., dechlorinated derivatives) that reduce yields .
  • Standardized Protocols : Adopt continuous flow systems to minimize human error in manual batch processes .

Q. What strategies validate the reproducibility of biological activity across assays?

  • Methodological Answer :
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to calibrate activity measurements .
  • Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) for binding affinity and cell-based viability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.